molecular formula C15H18N2OS B2779920 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide CAS No. 2034346-10-4

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide

Cat. No. B2779920
CAS RN: 2034346-10-4
M. Wt: 274.38
InChI Key: JBZIYLJKMBNIHG-UHFFFAOYSA-N
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Description

“N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide” is a complex organic compound that contains a pyridine ring and a thiophene ring, both of which are aromatic heterocycles. The compound also contains an amide group, which is a common functional group in biochemistry and drug design .


Molecular Structure Analysis

The presence of the pyridine and thiophene rings in the compound suggests that it may exhibit aromaticity, which can contribute to its stability. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability, while the amide group could influence its solubility .

Scientific Research Applications

Histone Deacetylase Inhibition

A structurally related compound, MGCD0103, has been shown to be an isotype-selective histone deacetylase (HDAC) inhibitor. It exhibits significant antitumor activity both in vitro and in vivo, highlighting the therapeutic potential of similar compounds in cancer treatment. MGCD0103 has progressed to clinical trials, underscoring its promise as an anticancer drug (Zhou et al., 2008).

Molecular Structure and Crystallography

Research into the molecular structure of compounds related to N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide, such as N-(3-{[(Z)-(3-Hy­droxy-4-methyl­phen­yl)imino]­meth­yl}pyridin-2-yl)pivalamide, has provided insights into their complex molecular conformation, stabilized by intra­molecular hydrogen bonding. These studies are fundamental for understanding the chemical behavior and potential applications of these compounds in drug design and material science (Atalay et al., 2016).

Nonaqueous Capillary Electrophoresis

The separation and analysis of structurally related compounds, including this compound, using nonaqueous capillary electrophoresis techniques, are essential for quality control in pharmaceutical manufacturing. This method's effectiveness underscores its utility in ensuring the purity and efficacy of pharmaceutical compounds (Ye et al., 2012).

Antidepressant and Nootropic Agents

Compounds with structural similarities to this compound have been synthesized and evaluated for their antidepressant and nootropic activities. This research demonstrates the potential of such compounds in developing new treatments for depression and cognitive disorders (Thomas et al., 2016).

Material Science Applications

Research into polymers and materials incorporating similar molecular structures has shown significant advancements in areas such as electrochromic devices, high-refractive-index materials, and thermal stability. These findings point to the broad utility of such compounds beyond pharmaceuticals, including applications in electronics, optics, and materials engineering (Hasegawa et al., 1999).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s being studied as a potential drug, the mechanism of action would depend on the biological target of the compound .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in drug design or materials science. Further studies could also aim to optimize its synthesis and characterize its physical and chemical properties in more detail .

properties

IUPAC Name

2,2-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-15(2,3)14(18)17-10-11-6-7-16-12(9-11)13-5-4-8-19-13/h4-9H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZIYLJKMBNIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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